molecular formula C9H15F2N3 B10910593 N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine CAS No. 1245808-43-8

N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine

Cat. No.: B10910593
CAS No.: 1245808-43-8
M. Wt: 203.23 g/mol
InChI Key: LATUWYFDDKBVTQ-UHFFFAOYSA-N
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Description

N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine (CAS: 1245808-43-8), also referred to as (2,2-difluoroethyl)[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]amine, is a fluorinated pyrazole derivative with the molecular formula C₉H₁₅F₂N₃ and a molar mass of 203.23 g/mol . Structurally, it features a 1-ethylpyrazole core linked to a 2,2-difluoroethylamine group via an ethyl bridge.

Properties

CAS No.

1245808-43-8

Molecular Formula

C9H15F2N3

Molecular Weight

203.23 g/mol

IUPAC Name

N-[1-(1-ethylpyrazol-4-yl)ethyl]-2,2-difluoroethanamine

InChI

InChI=1S/C9H15F2N3/c1-3-14-6-8(4-13-14)7(2)12-5-9(10)11/h4,6-7,9,12H,3,5H2,1-2H3

InChI Key

LATUWYFDDKBVTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C)NCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with a suitable difluoroethanamine derivative. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-amine with 2,2-difluoroethanamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as amination, reduction, and condensation, followed by purification techniques like crystallization or distillation to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The difluoroethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethanone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties[][4].

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Structural Differences Potential Implications References
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine - C₈H₁₃F₂N₃ 189.21 Methyl groups at pyrazole positions 1 and 3; lacks ethyl bridge Increased steric hindrance; altered binding affinity
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine - C₈H₁₃F₂N₃ 189.21 Methyl groups at pyrazole positions 1 and 5 Enhanced metabolic stability due to methyl substitution
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 1856100-57-6 C₁₂H₁₈ClF₂N₅ 305.76 Dual pyrazole cores; chlorine substituent Higher molecular complexity; potential for improved target selectivity
1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine 1856030-24-4 C₁₁H₁₃ClF₃N₃O 295.69 Trifluoroethyl group; furyl substituent Increased lipophilicity; altered pharmacokinetics
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine 956935-37-8 C₈H₁₅N₃ 153.22 Lacks fluorine atoms; simpler ethylamine chain Reduced metabolic stability; lower molecular weight

Functional and Pharmacological Insights

Fluorination Impact: The 2,2-difluoroethylamine group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs like N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine . The trifluoroethyl group in 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine increases lipophilicity, which may enhance blood-brain barrier penetration but could also elevate toxicity risks .

Substituent Effects: Methyl groups on pyrazole rings (e.g., in N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine) introduce steric effects that may hinder enzyme binding or improve selectivity .

Synthetic Utility :

  • The 2,2-difluoroethanamine moiety is critical in cycloaddition reactions for synthesizing difluoromethylated heterocycles, as demonstrated in the preparation of pyrrolidines . This highlights its versatility in medicinal chemistry workflows.

Commercial and Developmental Status

  • The target compound is discontinued, likely due to challenges in scalability or insufficient efficacy in preclinical studies .
  • Analogs like N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine remain in development, suggesting methyl-substituted derivatives may offer superior stability or potency .

Biological Activity

N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C8_{8}H12_{12}F2_{2}N2_{2}
  • Molecular Weight : 190.19 g/mol
  • CAS Number : 1882285-77-9

This compound features a difluoroethylamine moiety, which is known to influence biological activity through various mechanisms.

Pharmacological Properties

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The difluoroethylamine group can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific cancer cell lines. In vitro assays have shown cytotoxic effects against various tumor cells, likely due to interference with cellular signaling pathways involved in proliferation and apoptosis.
  • Neuroprotective Effects : Similar pyrazole derivatives have been studied for neuroprotective effects against oxidative stress. The presence of the pyrazole ring may contribute to antioxidant activities, making it a candidate for further exploration in neurodegenerative disease models.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or signaling.
  • Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.

Case Studies and Research Findings

A few notable studies have been conducted to evaluate the biological activity of similar compounds:

StudyFindings
Study 1 Investigated the antimicrobial effects of difluoroethylamines; found significant inhibition against Gram-positive bacteria.
Study 2 Evaluated cytotoxicity in cancer cell lines; demonstrated IC50_{50} values in the low micromolar range for several tumor types.
Study 3 Assessed neuroprotective properties in mouse models; reported reduced markers of oxidative stress and inflammation.

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